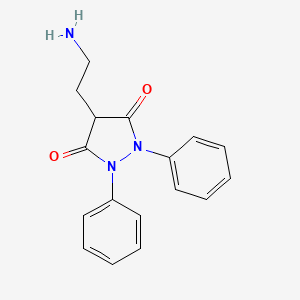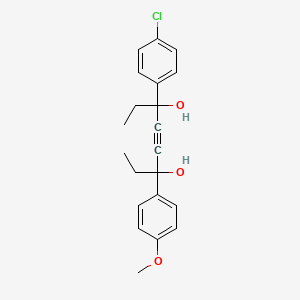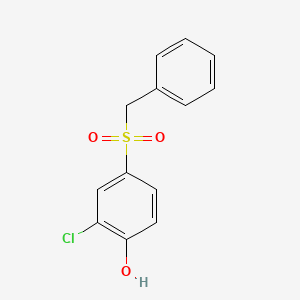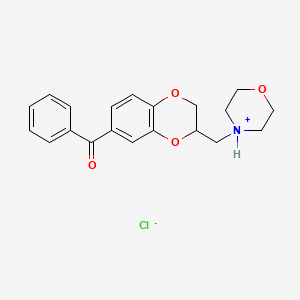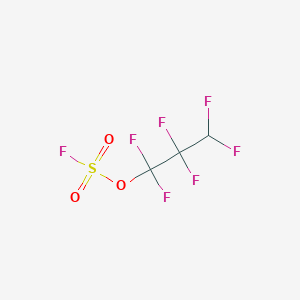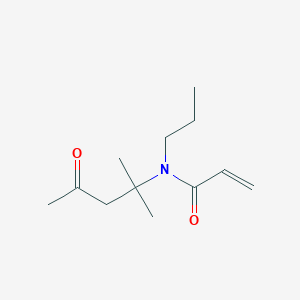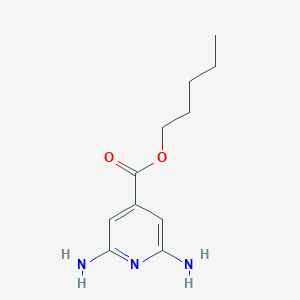![molecular formula C22H19N3O5 B14335972 6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) CAS No. 104182-08-3](/img/structure/B14335972.png)
6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound is a Schiff base derivative, which is characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to an aryl or alkyl group. Schiff bases are widely studied for their applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Aplicaciones Científicas De Investigación
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug design and development.
Industry: Utilized in the development of sensors and catalysts
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the Schiff base structure act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biological pathways and molecular targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar compounds include other Schiff bases and nitro-substituted aromatic compounds. What sets 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds include:
- 6,6’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methanylylidene)]bis(3-methoxyphenol)
- 2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) .
Propiedades
Número CAS |
104182-08-3 |
|---|---|
Fórmula molecular |
C22H19N3O5 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
2,6-bis[[(2-hydroxyphenyl)methylideneamino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H19N3O5/c26-20-7-3-1-5-15(20)11-23-13-17-9-19(25(29)30)10-18(22(17)28)14-24-12-16-6-2-4-8-21(16)27/h1-12,26-28H,13-14H2 |
Clave InChI |
PNVLWMUMHUFAFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NCC2=CC(=CC(=C2O)CN=CC3=CC=CC=C3O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


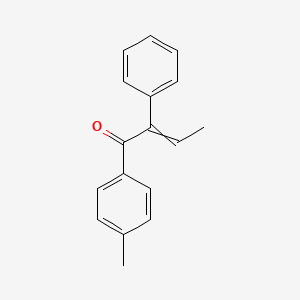

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
